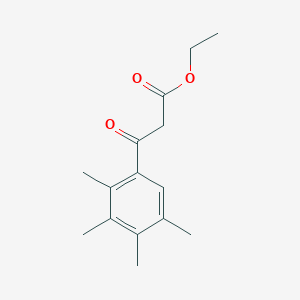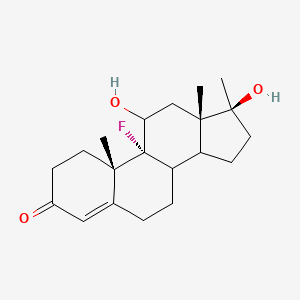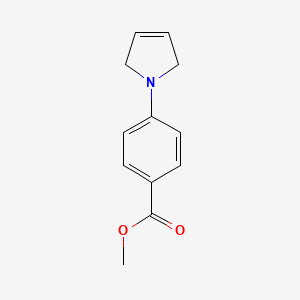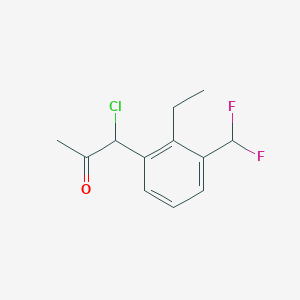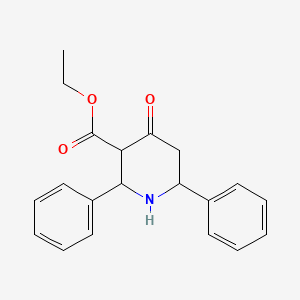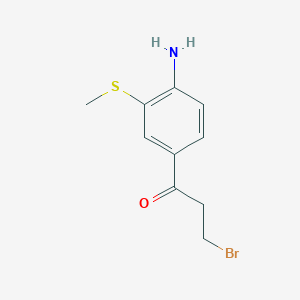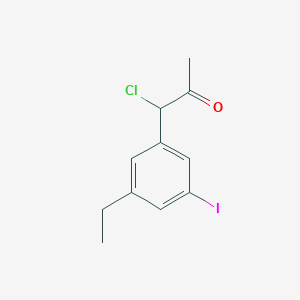
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClIO It is a halogenated ketone, characterized by the presence of chlorine, iodine, and an ethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the halogenation of a precursor compound, such as 1-(3-ethyl-5-iodophenyl)propan-2-one, using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), ambient or elevated temperatures.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms (chlorine and iodine) can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-(3-ethylphenyl)propan-2-one: Lacks the iodine atom, which may result in different chemical and biological properties.
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one: Contains a bromine atom instead of chlorine, potentially altering its reactivity and applications.
1-Chloro-1-(3-methyl-5-iodophenyl)propan-2-one: The ethyl group is replaced by a methyl group, which may affect its steric and electronic properties.
Uniqueness
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one is unique due to the combination of chlorine and iodine atoms attached to the phenyl ring, along with the ethyl group
Propriétés
Formule moléculaire |
C11H12ClIO |
|---|---|
Poids moléculaire |
322.57 g/mol |
Nom IUPAC |
1-chloro-1-(3-ethyl-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClIO/c1-3-8-4-9(6-10(13)5-8)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
Clé InChI |
UOJNCNABZVDXCM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)I)C(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


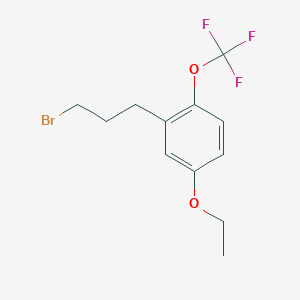
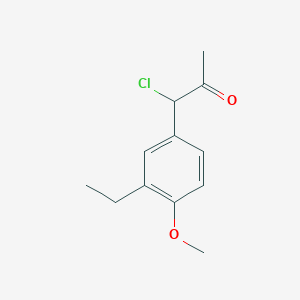
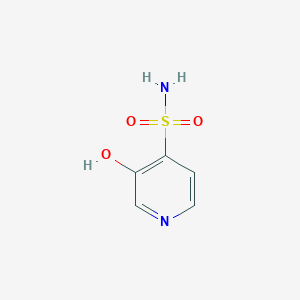
![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
